Davy Reagent methyl

Description

BenchChem offers high-quality Davy Reagent methyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Davy Reagent methyl including the price, delivery time, and more detailed information at info@benchchem.com.

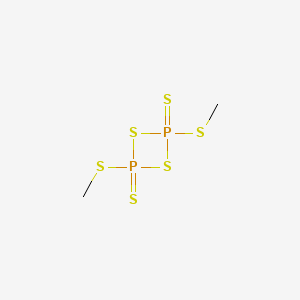

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQWZXDRGOGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP1(=S)SP(=S)(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6P2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403902 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82737-61-9 | |

| Record name | Davy Reagent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Davy Reagent Methyl (2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

[1][2]

Executive Summary

Davy Reagent Methyl (CAS: 82737-61-9) is a specialized organophosphorus thionating agent used to convert carbonyl groups (

This guide details the chemical architecture, mechanistic action, and validated protocols for deploying Davy Reagent Methyl in drug discovery and organic synthesis.

Part 1: Chemical Identity & Technical Profile[1]

Unlike Lawesson’s Reagent, which possesses aryl substituents, Davy Reagent Methyl features alkylthio groups. This structural difference significantly alters the electrophilicity of the central phosphorus atoms and the solubility of the reagent in polar aprotic solvents.

Structural Specifications

| Feature | Specification |

| IUPAC Name | 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide |

| Common Name | Davy Reagent Methyl; Methyl Davy's Reagent |

| CAS Number | 82737-61-9 |

| Molecular Formula | |

| Molecular Weight | 284.41 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in Toluene, Xylene, THF, Chlorobenzene |

| Odor Profile | Pungent (Mercaptan-like); requires fume hood |

The "Davy" Advantage

The reagent was developed by H. Davy in the early 1980s to address limitations in Lawesson's Reagent.

-

Atom Economy: The methylthio group is smaller than the methoxyphenyl group of LR, offering a higher density of active thionating species per gram of reagent.

-

Workup Efficiency: The phosphorus-containing byproducts of Davy Reagent Methyl are often more water-soluble or volatile than the greasy polymeric residues left by LR, simplifying purification.

Part 2: Mechanistic Action[3][4]

The thionation mechanism of Davy Reagent Methyl follows a dissociative pathway.[3] The stable dimer must first dissociate into a reactive dithiometaphosphate-like monomer. This monomer acts as a "soft" electrophile, attacking the "hard" oxygen of the carbonyl group.

Pathway Visualization

Figure 1: The dissociative mechanism involves the thermal equilibrium of the dimer to the active monomer, followed by a [2+2] cycloaddition and subsequent cycloreversion.

Mechanistic Nuances

-

Dissociation Energy: The

bond alters the electron density at the phosphorus center compared to the -

Driving Force: The reaction is driven by the formation of the thermodynamically stable

bond (approx. 544 kJ/mol) in the byproduct, replacing the

Part 3: Experimental Protocols

Synthesis of Davy Reagent Methyl

Note: This reagent is commercially available, but in-house synthesis ensures freshness, which is critical for yield. Perform ALL steps in a well-ventilated fume hood due to

Reagents:

-

Phosphorus Pentasulfide (

)[4] -

Methanethiol (MeSH) or a generator source (e.g., thiourea/sulfate method, though direct gas is preferred for scale).

-

Solvent: Toluene or Xylene.[5]

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, gas inlet tube, and mechanical stirrer. Maintain an inert atmosphere (

or -

Suspension: Suspend

(0.1 mol) in dry toluene (200 mL). -

Addition: Heat the mixture to 80°C. Slowly introduce Methanethiol (excess, approx 0.5-0.6 mol) into the suspension.

-

Critical: If using liquid MeSH, add dropwise via addition funnel at lower temps, then heat.

-

-

Reflux: Reflux the mixture until a clear homogeneous solution is obtained (typically 2–4 hours). The disappearance of the yellow

solid indicates reaction completion. -

Crystallization: Cool the solution to room temperature, then to 0°C. The product, 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, will crystallize as yellow prisms.

-

Filtration: Filter under inert gas to avoid hydrolysis. Wash with cold hexane.

General Thionation Protocol (Amide Thioamide)

Context: Converting a secondary amide to a thioamide.

Workflow Visualization:

Figure 2: Standard operational workflow for thionation using Davy Reagent Methyl.

Step-by-Step:

-

Stoichiometry: Use 0.5 to 0.6 equivalents of Davy Reagent Methyl per carbonyl group (since the dimer provides two active phosphorus centers).

-

Solvent System: Anhydrous Toluene is standard. For lower temperature reactions, THF can be used, though reaction times will increase.

-

Reaction:

-

Add the reagent to the substrate solution.[6]

-

Heat to reflux (approx. 110°C for toluene).

-

Monitor by TLC. The polar amide spot should disappear, replaced by a less polar yellow/orange thioamide spot.

-

-

Workup (The "Davy" Benefit):

-

Unlike LR, where you often filter off polymer, Davy reagent byproducts can often be hydrolyzed.

-

Add Methanol (excess) to the reaction mixture and stir for 30 mins to decompose excess reagent.

-

Concentrate in vacuo.

-

The residue often contains volatile phosphorus species or water-soluble acids that can be removed via a standard EtOAc/Water extraction or direct column chromatography.

-

Part 4: Comparative Analysis

Selection of the correct thionating agent is critical for yield and purity.

| Parameter | Lawesson's Reagent (LR) | Davy Reagent Methyl (DR-Me) | Belleau's Reagent |

| Substituent | 4-Methoxyphenyl | Methylthio (-SMe) | Phenoxy (-OPh) |

| Reactivity | High | High to Moderate | Moderate (Milder) |

| Solubility | Poor in cold solvents | Good in most organics | Good |

| Reaction Temp | Usually >80°C | Can work at 60-80°C | >80°C |

| Workup | Difficult (Greasy residues) | Easier (Volatile byproducts) | Moderate |

| Odor | Unpleasant | Stench (Mercaptan) | Mild |

| Atom Economy | Low (High MW) | High (Low MW) | Moderate |

Strategic Recommendation: Use Davy Reagent Methyl when:

-

The substrate is sterically hindered (the smaller S-Me group allows better approach than the bulky Phenyl of LR).

-

Post-reaction purification with LR has previously failed due to inseparable phosphorus byproducts.

-

Higher solubility in THF is required for temperature-sensitive substrates.

Part 5: Safety & Handling (Critical)

-

H2S Evolution: Upon contact with moisture, this reagent releases Hydrogen Sulfide (

) and Methanethiol. Both are toxic. -

Storage: Store under inert gas in a desiccator at 2-8°C. Moisture sensitivity leads to rapid degradation.

-

Decontamination: Glassware should be soaked in a bleach (hypochlorite) solution to oxidize residual sulfur compounds before removal from the fume hood.

References

-

Primary Synthesis & Characterization: Davy, H. (1982).[7] A Direct Conversion of Carboxylic Acids into Dithioesters. Journal of the Chemical Society, Chemical Communications, (8), 457–458. [Link]

-

Review of Thionation Reagents: Ozturk, T., Ertas, E., & Mert, O. (2007).[4] Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. (Includes comparative data on Davy analogues). [Link]

-

Mechanistic Studies: Foreman, M. R. S., & Slawin, A. M. Z. (1996). Davy's Reagent: A New View. Heteroatom Chemistry, 7(6), 445-450. [Link]

-

Application in Peptide Chemistry: Yde, B., Yousif, N. M., Pedersen, U., Thomsen, I., & Lawesson, S. O. (1984). Preparation of thiated synthons of amides, lactams and imides by use of some new P,S-containing reagents. Tetrahedron, 40(11), 2047-2052. [Link]

Sources

- 1. 1,3,2,4-Dithiadiphosphetane, 2,4-bis(methylthio)-, 2,4-disulfide | C2H6P2S6 | CID 4520958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Davy Reagent methyl | CAS 82737-61-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 6. Design and Synthesis of Potent “Sulfur-free” Transition State Analogue Inhibitors of 5′-Methylthioadenosine Nucleosidase and 5′-Methylthioadenosine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Davy Reagent methyl chemical structure and properties

Structure, Properties, and Synthetic Utility in Thionation Chemistry [1]

Executive Summary

Methyl Davy's Reagent (2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) represents a specialized class of thionating agents derived from the 1,3,2,4-dithiadiphosphetane core.[1][2] While Lawesson’s Reagent (LR) remains the industry standard for converting carbonyls to thiocarbonyls, Methyl Davy's Reagent offers distinct advantages in specific steric and electronic environments. Its unique P–S–C linkage (as opposed to the P–C linkage in Lawesson’s) alters its solubility profile and reactivity kinetics, making it a critical tool for synthesizing thioamides, thioketones, and sulfur-containing heterocycles where LR fails or yields difficult-to-separate byproducts.[1]

Part 1: Chemical Identity & Physiochemical Properties

Structural Architecture

Unlike Lawesson’s Reagent, which possesses a 4-methoxyphenyl group directly bonded to phosphorus (a P–C bond), Methyl Davy's Reagent features a methylthio substituent (a P–S bond).[1][2] This structural nuance significantly impacts the electron density at the phosphorus center, influencing the stability of the reactive dithiophosphine ylide intermediate.

| Property | Data |

| IUPAC Name | 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide |

| CAS Number | 82737-61-9 |

| Molecular Formula | |

| Molecular Weight | 284.41 g/mol |

| Appearance | Yellow crystalline solid or powder |

| Solubility | Soluble in Toluene, Xylene, THF, Chlorobenzene.[1] (Generally higher solubility in aliphatic solvents compared to LR). |

| Odor Profile | Pungent, mercaptan-like (stench).[1] Evolves |

Comparative Analysis: Thionating Agents

The choice between Lawesson's, Davy's (Methyl), and Belleau's reagents depends on substrate sterics and workup requirements.

| Reagent | Substituent (R) | Linkage | Reactivity | Workup Characteristics |

| Lawesson’s (LR) | 4-MeO-Ph | P–C | Moderate | Byproducts often require chromatography; can be bulky.[1] |

| Methyl Davy’s | Methylthio (-SMe) | P–S | High | Byproducts are often more volatile or water-soluble; less steric bulk.[1] |

| Belleau’s | Phenoxy (-OPh) | P–O | Mild | Reduced odor; slower reaction rates for sensitive substrates.[1] |

Part 2: Mechanistic Principles[1][3]

The efficacy of Methyl Davy's Reagent relies on the thermal dissociation of the dithiadiphosphetane ring into two monomeric dithiophosphine ylides. This monomer is the active sulfur-transfer species.[1]

The Thionation Cycle

-

Dissociation: The stable dimer (solid state) equilibrates with the reactive monomer in solution upon heating (typically >80°C).

-

Cycloaddition: The nucleophilic sulfur of the ylide attacks the carbonyl carbon, while the carbonyl oxygen attacks the phosphorus, forming a four-membered thiaoxaphosphetane ring.[1]

-

Elimination: The unstable ring collapses, driving the formation of the thermodynamic P=O bond and releasing the thiocarbonyl product.

Mechanistic Visualization

The following diagram illustrates the equilibrium and transfer mechanism, highlighting the critical monomeric intermediate.

Caption: Thermal dissociation of Methyl Davy's Reagent generates the active ylide, driving the sulfur-oxygen exchange via a [2+2] mechanism.

Part 3: Synthetic Utility & Protocols

Primary Applications

-

Amide to Thioamide Conversion: The most common application.[1][3] Methyl Davy's reagent is particularly useful for sterically hindered amides where the bulkier phenyl rings of Lawesson's reagent impede the approach.

-

Peptide Thionation: Selective thionation of peptide backbones.[1]

-

Heterocycle Synthesis: Precursor for thiazoles and thiophenes via cyclization of 1,4-dicarbonyls.[1]

Protocol: General Thionation of an Amide

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) due to the hygroscopic nature of the reagent.

Materials:

-

Substrate: 1.0 equivalent (e.g., a tertiary amide).[1]

-

Reagent: Methyl Davy's Reagent (0.55 – 0.6 equivalents).[1] Note: 0.5 eq is theoretically sufficient, but slight excess ensures completion.

-

Solvent: Anhydrous Toluene or Xylene (0.1 – 0.5 M concentration).[1]

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charging: Add the amide substrate and anhydrous toluene.

-

Reagent Addition: Add Methyl Davy's Reagent in one portion. The suspension will likely be yellow.[1]

-

Reaction: Heat the mixture to reflux (110°C for toluene).

-

Workup (Critical for Odor Control):

-

Cool to room temperature.[1]

-

Option A (Flash Column): Direct concentration of the solvent (in a hood!) followed by rapid flash chromatography.

-

Option B (Hydrolysis): If the product is stable, add a mixture of MeOH/Water to hydrolyze the phosphorus byproducts into water-soluble phosphoric acid derivatives, then extract.

-

-

Purification: Recrystallization or silica gel chromatography.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Reagent hydrolysis; Temperature too low. | Ensure solvent is dry; switch from Toluene to Xylene (higher boiling point).[1] |

| Product Decomposition | Product is heat sensitive.[1][4] | Switch to THF and reflux (66°C) or use microwave irradiation to reduce reaction time. |

| Difficult Separation | P-byproducts co-eluting.[1] | Use the hydrolytic workup (MeOH/H2O) to convert P-species to polar acids before extraction.[1] |

Part 4: Handling, Stability & Safety (HSE)[1]

WARNING: Methyl Davy's Reagent is a potent stench agent and sensitizer.[1] It releases hydrogen sulfide (

Odor Management Protocol

Working with dithiadiphosphetanes requires strict odor containment to prevent laboratory contamination.[1]

-

Bleach Bath: Keep a bath of 10% sodium hypochlorite (bleach) ready.[1] All glassware and syringes must be soaked in bleach immediately after use to oxidize sulfur residues.[1]

-

Venting: All rotary evaporation exhaust must be vented into a fume hood or through a bleach scrubber, not into the general lab atmosphere.[1]

Storage

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic.[1] Store under Argon/Nitrogen.[1] Moisture intrusion leads to crusting and loss of titer.[1]

Emergency Response

-

Spill: Do not use water.[1][5][6] Cover with dry lime or sand.[1] Scoop into a waste container and treat with bleach solution in a fume hood.[1]

-

Skin Contact: Wash immediately with soap and water.[1] The smell may persist; oxidation with mild peroxide or specialized sulfide-removing soaps is recommended.[1]

References

-

Davy, H. (1982).[1] "Reactions of 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with carbonyl compounds." Journal of the Chemical Society, Chemical Communications.[1]

-

Ozturk, T., Ertas, E., & Mert, O. (2007).[1] "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278.[1] (Comprehensive review covering analogues including Davy's Reagent).

-

Foreman, M. R. S. J., & Slawin, A. M. Z. (1999).[1] "Dithiadiphosphetane Disulfides: Synthesis and Structure." Heteroatom Chemistry.

-

PubChem Compound Summary. (2025). "1,3,2,4-Dithiadiphosphetane, 2,4-bis(methylthio)-, 2,4-disulfide."[1][2][7] National Center for Biotechnology Information.[1]

Sources

- 1. 1,3,2,4-Dithiadiphosphetane, 2,4-bis(methylthio)-, 2,4-disulfide | C2H6P2S6 | CID 4520958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Davy Reagent methyl | 82737-61-9 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Davy Reagent methyl | CAS 82737-61-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Davy Reagent methyl CAS number 82737-61-9

Technical Whitepaper: Davy Reagent Methyl (CAS 82737-61-9) [1]

Subtitle: Advanced Thionation Methodologies for Drug Discovery and Organic Synthesis

Executive Summary

Davy Reagent Methyl (CAS 82737-61-9), chemically known as 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide , represents a critical evolution in organophosphorus thionating agents. While Lawesson’s Reagent (LR) has historically dominated the field, its utility is frequently compromised by poor solubility in standard organic solvents and difficult purification workflows.

This guide details the technical superiority of Davy Reagent Methyl (DR-Me). By substituting the p-methoxyphenyl groups of LR with methylthio substituents, DR-Me achieves significantly enhanced solubility profiles and altered reactivity kinetics. This modification allows for milder reaction conditions, improved atom economy in peptide modification, and more efficient workup protocols, making it the reagent of choice for high-value pharmaceutical intermediates.

Part 1: Chemical Identity & Physicochemical Profile[2]

Core Identity:

-

CAS Number: 82737-61-9[1]

-

IUPAC Name: 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide[1]

-

Common Name: Davy Reagent Methyl (DR-Me)[2]

-

Molecular Formula:

-

Molecular Weight: 284.4 g/mol

Physicochemical Properties Table:

| Property | Specification | Operational Implication |

| Appearance | Yellow to pale-orange crystalline powder | Visual indicator of purity; darkens upon decomposition. |

| Solubility | Soluble in Toluene, Xylene, THF, Chlorobenzene. | Critical Advantage: Superior to Lawesson’s Reagent, enabling homogenous reactions at lower temperatures. |

| Melting Point | ~228–231 °C (Dec) | High thermal stability allows for reflux in high-boiling solvents (e.g., xylenes) without rapid degradation. |

| Moisture Sensitivity | High | Hydrolyzes to release methanethiol and phosphoric acid derivatives. Requires anhydrous storage. |

| Odor Profile | Pungent (Stench) | Requires dedicated fume hood protocols and oxidative waste treatment. |

Part 2: Mechanistic Principles

The efficacy of Davy Reagent Methyl relies on a thermal dissociation mechanism. Unlike reagents that act via direct nucleophilic attack, DR-Me serves as a source of the highly reactive monomeric dithiophosphine ylide.

The Thermodynamic Driver:

The driving force of the reaction is the formation of the thermodynamically stable

Mechanism Diagram (DOT Visualization):

Figure 1: The mechanistic pathway involves the thermal cracking of the dimer into a reactive monomer, followed by a [2+2] cycloaddition with the carbonyl substrate.

Part 3: Applications in Drug Development

Thionation of Amides and Peptides

DR-Me is particularly valued in peptide chemistry for converting backbone amides to thioamides. The methylthio substituents make the reagent less sterically demanding than the bulky aryl groups of Lawesson's Reagent.

-

Application: Introducing conformational constraints in peptide mimetics.

-

Advantage: The byproduct (methyl trithiometaphosphate polymer) is often easier to remove via hydrolysis or chromatography compared to the sticky aryl-phosphine oxides generated by LR.

Synthesis of Heterocycles (Thiazoles & Thiophenes)

DR-Me acts as a 1,3-dipole equivalent in cyclization reactions.

-

Protocol: Reaction with

-acylaminoketones yields 1,3-thiazoles via a cyclodehydration pathway. -

Selectivity: It shows high chemoselectivity for amides over esters, allowing for targeted thionation in complex poly-functionalized molecules.

Dithioester Formation

Unlike simple thionation, DR-Me can convert carboxylic acids directly into methyl dithioesters in a single pot, a transformation that is difficult to achieve with standard phosphorus pentasulfide (

Part 4: Experimental Protocols

Protocol A: Standard Thionation of a Secondary Amide

Reagents:

-

Substrate: 1.0 equiv (e.g., N-benzylacetamide)

-

Reagent: Davy Reagent Methyl (0.55 – 0.6 equiv)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

Workflow Diagram (DOT Visualization):

Figure 2: Optimized workflow for thionation using Davy Reagent Methyl.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the amide substrate (1.0 equiv) and a magnetic stir bar. Flush with Argon.

-

Solvation: Add anhydrous toluene via syringe to achieve a concentration of 0.1 M to 0.2 M.

-

Reagent Addition: Add Davy Reagent Methyl (0.55 equiv) rapidly against a positive pressure of Argon.

-

Note: A slight excess (0.6 equiv) ensures full conversion as the reagent provides two reactive sulfur atoms per molecule.

-

-

Reaction: Heat the mixture to 80–110 °C. The yellow suspension will clarify as the reagent dissociates and reacts.

-

Monitoring: Monitor by TLC. The product is usually less polar (higher

) than the starting amide. -

Workup: Cool to room temperature. If a precipitate forms (polymeric phosphorus byproducts), filter through a pad of Celite.

-

Purification: Concentrate the filtrate in vacuo. Purify immediately via flash column chromatography.

Part 5: Safety & Handling (The "Stench" Factor)

Hazard Profile:

-

Stench: Releases Methanethiol (

) and

Odor Control Protocol:

-

Bleach Bath: Keep a bleach (sodium hypochlorite) bath ready. All glassware and syringes used with DR-Me should be soaked in bleach immediately after use. This oxidizes the thiols/sulfides to odorless sulfonates/sulfates.

-

Venting: Run all rotary evaporation exhaust through a bleach scrubber trap before venting to the hood.

-

Spill Management: Cover spills with solid calcium hypochlorite or bleach-soaked vermiculite.

References

-

Original Synthesis & Characterization: Davy, H. (1982). "Reactions of 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with carbonyl compounds." Journal of the Chemical Society, Chemical Communications.

-

Comparative Solubility Studies: Smolecule Technical Data. "Davy Reagent Methyl vs Lawesson's Reagent Solubility Parameters."

-

Mechanistic Analysis: Woollins, J. D. (2010). "The chemistry of 1,3,2,4-dithiadiphosphetane-2,4-disulfides." Chemical Reviews.

-

Peptide Thionation Applications: Hitachi Chemical Co. (1996). "Synthesis of Thionopeptides using Davy Reagent Methyl." Symposium on the Chemistry of Natural Products.

-

Safety Data Sheet: Fisher Scientific. "SDS: Lawesson's Reagent & Analogs."

Sources

Advanced Thionation Strategies: Davy Reagent Methyl vs. Lawesson’s Reagent

[1]

Executive Summary

The conversion of carbonyls (C=O) to thiocarbonyls (C=S)—thionation —is a pivotal transformation in the synthesis of thioamides, thiolactams, and sulfur-containing heterocycles.[1][2] While Lawesson’s Reagent (LR) remains the industry standard due to its commercial availability and established history, it suffers from significant limitations: poor solubility in polar aprotic solvents, high reaction temperatures (often requiring toluene reflux), and difficult downstream purification.

Davy Reagent Methyl (DR-Me) has emerged as a superior alternative for temperature-sensitive substrates and process-scale applications. This guide analyzes the mechanistic and physicochemical distinctions between these two reagents, providing evidence-based protocols to optimize yield and purity in drug development workflows.

Mechanistic Foundation: The Dissociative Equilibrium

To master these reagents, one must understand that the solid reagent is not the active species. Both LR and DR-Me exist as dimers in the solid state and must dissociate into reactive dithiophosphine ylides to function.

The Mechanism[2][4][5]

-

Dissociation: The 1,3,2,4-dithiadiphosphetane-2,4-disulfide ring opens thermally to form two monomeric dithiophosphine ylides.

-

Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the carbonyl oxygen.

-

Cycloreversion: The resulting thiaoxaphosphetane intermediate collapses (driven by the formation of the strong P=O bond), releasing the thionated product.

Mechanistic Diagram

The following diagram illustrates the equilibrium and the critical "P-switch" (O for S exchange).

Figure 1: The dissociative mechanism common to both Lawesson's and Davy reagents. The rate-limiting step is often the initial dissociation of the dimer.

Technical Comparison: LR vs. DR-Me

The choice between Lawesson's Reagent and Davy Reagent Methyl should be dictated by the substrate's solubility profile and thermal stability.

Structural Differences & Solubility

-

Lawesson’s Reagent (LR): Contains 4-methoxyphenyl substituents.[3][1] The rigid aromatic rings facilitate strong pi-stacking in the crystal lattice, leading to poor solubility in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. It typically requires refluxing toluene or xylene (110–140 °C) to achieve the necessary concentration of the active monomer.

-

Davy Reagent Methyl (DR-Me): Contains methylthio (-SMe) substituents.[3][4] The flexible alkylthio chains disrupt crystal packing, significantly enhancing solubility. DR-Me is soluble in DCM, THF, and acetonitrile at ambient temperatures.

Reactivity Profile

The substituent on the phosphorus atom modulates the electrophilicity of the phosphorus center.

-

LR (Ar-P): The electron-donating methoxy group (via resonance) stabilizes the aryl ring, but the steric bulk of the aryl group can hinder reactivity with sterically crowded carbonyls.

-

DR-Me (MeS-P): The sulfur atom in the substituent is also an electron donor, but the smaller steric footprint of the methylthio group often allows for faster kinetics, particularly with hindered amides or esters.

Comparative Data Matrix

| Feature | Lawesson's Reagent (LR) | Davy Reagent Methyl (DR-Me) |

| CAS Number | 19172-47-5 | 82737-61-9 |

| Active Substituent | 4-Methoxyphenyl | Methylthio (-SMe) |

| Solubility (25°C) | Poor (Toluene, Xylene) | Good (DCM, THF, Toluene) |

| Typical Temp. | 80°C – 140°C (Reflux) | 25°C – 80°C |

| Substrate Scope | Standard Amides, Ketones | Thermally Sensitive / Hindered |

| Workup Difficulty | High (Chromatography required) | Moderate (Soluble byproducts) |

| Odor Profile | Strong, lingering H₂S-like | Strong, distinct thiol/garlic |

Experimental Protocols

Safety Note: Both reagents generate H₂S and organophosphorus byproducts. All operations must be performed in a well-ventilated fume hood.

Protocol A: Standard Thionation with Lawesson’s Reagent

Best for thermally stable substrates where cost is a driver.

-

Setup: In a dry round-bottom flask under Argon/Nitrogen, dissolve the substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

-

Addition: Add Lawesson’s Reagent (0.55 – 0.6 equiv). Note: 0.5 equiv is theoretically sufficient as the dimer provides two active P-S units, but a slight excess ensures conversion.

-

Reaction: Heat to reflux (110 °C). The suspension will clear as the reagent dissociates and reacts. Monitor by TLC (the thiocarbonyl product is usually less polar than the carbonyl).

-

Workup (Critical):

-

Cool to room temperature.[5]

-

Do not perform an aqueous wash immediately (LR byproducts form emulsions).

-

Remove toluene in vacuo.

-

Adsorb the crude residue directly onto silica gel.

-

Purify via flash column chromatography (elute with Hexane/EtOAc).

-

Protocol B: Low-Temperature Thionation with Davy Reagent Methyl

Best for complex, thermally labile intermediates or late-stage functionalization.

-

Setup: In a dry flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous THF or DCM (0.1 – 0.2 M).

-

Addition: Add Davy Reagent Methyl (0.55 equiv). The reagent should dissolve readily at room temperature or with mild warming.

-

Reaction: Stir at ambient temperature (25 °C) or mild heat (40 °C).

-

Expert Insight: If reaction is sluggish, add 1-2 drops of dry pyridine to catalyze the ylide formation.

-

-

Workup (Optimized):

-

DR-Me byproducts are more amenable to oxidative hydrolysis.

-

Dilute with Et₂O or DCM.

-

Wash with 10% Na₂CO₃ (aq) to hydrolyze residual P-S bonds.

-

Dry organic layer (MgSO₄), filter, and concentrate.

-

Purify via short-path silica plug.

-

Decision Framework

Use the following logic flow to select the appropriate reagent for your campaign.

Figure 2: Logic gate for reagent selection. DR-Me is prioritized for solubility and steric challenges.

References

-

Original Characterization of Lawesson's Reagent: Pedersen, B. S., Scheibye, S., Nilsson, N. H., & Lawesson, S. O. (1978). Studies on organophosphorus compounds XX. Synthesis of thioketones. Bulletin des Sociétés Chimiques Belges. Link

-

Davy Reagent Methyl Introduction: Davy, H. (1982).[4] Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: A new reagent for the thionation of carbonyl compounds. Journal of the Chemical Society, Chemical Communications. Link

-

Comparative Mechanism Study: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews. Link

-

Solubility and Application Analysis: Foreman, M. R. S., & Slawin, A. M. Z. (2001). Thionation using Davy's reagent: a convenient route to thioamides. Heteroatom Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. Buy Davy Reagent methyl | 82737-61-9 [smolecule.com]

- 4. 1,3,2,4-Dithiadiphosphetane, 2,4-bis(methylthio)-, 2,4-disulfide | C2H6P2S6 | CID 4520958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Technical Guide: Solubility & Application Profile of Davy Reagent Methyl

Executive Summary: The Solubility Advantage

In the landscape of thionating agents, Davy Reagent Methyl (DR-Me) occupies a critical niche as a highly soluble, reactive alternative to the industry-standard Lawesson’s Reagent (LR).[1] While LR is plagued by poor solubility—often requiring high-temperature reflux in aromatic hydrocarbons to achieve homogeneity—DR-Me’s alkylthio substituents significantly disrupt crystal lattice energy, enhancing lipophilicity.[1]

This guide details the solubility profile of DR-Me, providing a validated framework for solvent selection that enables thionation at lower temperatures, preserving the integrity of thermally labile substrates.

Physicochemical Basis of Solubility

To master the application of DR-Me, one must understand the structural drivers of its solubility compared to its analogues.

Structural Comparison[1]

-

Lawesson’s Reagent (LR): Features rigid p-methoxyphenyl rings.[1] These rings facilitate strong

- -

Davy Reagent Methyl (DR-Me): Features flexible methylthio (-S-Me) groups.[1] The sulfur-sulfur linkages and small alkyl groups prevent efficient lattice packing.[1] This structural disorder lowers the energy barrier for solvation.

The Dissolution-Activation Mechanism

Solubility is not merely a physical state but a mechanistic trigger. DR-Me exists as a dimer in the solid state.[1] In solution, it undergoes a thermally driven dissociation into two reactive dithiophosphine ylide monomers.[1]

Key Insight: The solubility of the dimer (

Figure 1: The solubility-activation cascade. High solubility shifts the equilibrium toward the active monomer species at lower temperatures.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on the solubility of DR-Me and the stability of the resulting solution.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Temperature Range | Application Context |

| Aromatic Hydrocarbons | Toluene | Excellent | 25°C – 110°C | Standard medium.[1] Fully soluble at RT (unlike LR).[1] Ideal for high-temp kinetics.[1] |

| Xylene | Excellent | 25°C – 140°C | Used for sterically hindered substrates requiring high activation energy. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Good | 25°C – 40°C | Critical Advantage: Allows thionation of heat-sensitive compounds at mild reflux.[1] |

| Chloroform | Good | 25°C – 60°C | Alternative to DCM if slightly higher T is needed. | |

| Ethers | THF | Moderate/Good | 25°C – 66°C | Excellent for polar substrates. Must be anhydrous to prevent hydrolysis. |

| 1,4-Dioxane | Good | 25°C – 100°C | Higher boiling point ether; useful for intermediate temperatures.[1] | |

| Protic Solvents | Methanol/Ethanol | Incompatible | N/A | Do Not Use. Rapid solvolysis destroys the reagent, evolving H₂S. |

| Water | Incompatible | N/A | Do Not Use. Immediate hydrolysis. | |

| Polar Aprotic | DMSO/DMF | Poor/Reactive | N/A | Often leads to side reactions or decomposition of the reagent. |

The "Low-Temperature" Advantage

The most significant operational difference between DR-Me and LR is observed in Dichloromethane (DCM) and THF .[1]

-

LR in DCM: Is a suspension at reflux (40°C). Reaction rates are negligible because the monomer concentration is too low.

-

DR-Me in DCM: Dissolves significantly at 25–40°C.[1] This allows for the thionation of peptides, lactams, and esters that would decompose at the 110°C required for LR in toluene.

Experimental Protocols

Protocol A: Low-Temperature Thionation (DCM/THF)

Target: Thermally unstable substrates (e.g., complex amides, peptides).[1]

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen flow.

-

Dissolution: Add substrate (1.0 equiv) and Davy Reagent Methyl (0.55 – 0.6 equiv) to the flask.

-

Note: DR-Me is a dimer; 0.5 equiv theoretically provides 1.0 equiv of reactive sulfur, but a slight excess (0.55-0.[1]6) drives completion.

-

-

Solvent Addition: Cannulate anhydrous DCM or THF (0.1 M concentration relative to substrate).

-

Observation: The solution should turn clear/yellowish. If particles remain, sonicate briefly under inert gas.[1]

-

-

Reaction: Stir at room temperature or mild reflux (40°C for DCM). Monitor via TLC.

-

Endpoint: Disappearance of the carbonyl starting material.

-

-

Workup: Evaporate solvent in vacuo. Direct flash chromatography is preferred.

-

Caution: The byproduct is a polysiloxane-like polymer or cyclic P-O species.[1] It can be sticky.

-

Protocol B: High-Temperature Thionation (Toluene)

Target: Sterically hindered ketones or esters.[1]

-

Setup: Equip flask with a reflux condenser and drying tube (CaCl₂ or Drierite).

-

Mixing: Dissolve substrate and DR-Me (0.6 equiv) in anhydrous Toluene.

-

Activation: Heat to 80–110°C.

-

Solubility Check: The solution will become homogenous rapidly (unlike LR which may remain a slurry until >100°C).

-

-

Quenching: Cool to RT. Filter off any precipitated phosphorus byproducts if visible (often not necessary with DR-Me).[1] Concentrate and purify.

Decision Logic for Solvent Selection

Use the following workflow to determine the optimal solvent system for your specific substrate.

Figure 2: Solvent selection decision tree based on substrate thermal stability and polarity.

Troubleshooting & Safety

Handling the "Stench"

Davy Reagent Methyl releases low-molecular-weight mercaptans and H₂S upon hydrolysis.[1]

-

Containment: All weighing and reactions must occur in a functioning fume hood.

-

Neutralization: Keep a bleach bath (sodium hypochlorite) ready.[1] All glassware and syringes should be soaked in bleach to oxidize residual sulfur compounds before washing.

Moisture Sensitivity[1]

-

Symptom: White precipitate forming immediately upon solvent addition; smell of rotten eggs (H₂S).

-

Cause: Wet solvent hydrolyzing the P-S bonds.

-

Solution: Use freshly distilled solvents or those stored over molecular sieves (3Å or 4Å).[1]

References

-

Davy, H. (1982).[1] "Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: A New Reagent for the Thionation of Carbonyl Compounds."[1] Journal of the Chemical Society, Chemical Communications, (1), 457–458.[1]

-

Ozturk, T., Ertas, E., & Mert, O. (2007).[1] "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278.[1] (Review covering LR and analogues including Davy Reagents).

-

Foreman, M. R. S., & Slawin, A. M. Z. (1996).[1] "Reaction of Davy's reagent with alcohols." Heteroatom Chemistry, 7(6), 445-449.[1] (Details the instability in protic solvents). [1]

-

PubChem. (n.d.).[1] "Compound Summary: 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide." National Library of Medicine. [1]

Sources

Davy Reagent Methyl: The Soluble, High-Yield Alternative for Precision Thionation

The following technical guide details the properties, mechanism, and application advantages of Davy Reagent Methyl (2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), specifically addressing its superiority over Lawesson’s Reagent in challenging thionation sequences.

Technical Whitepaper | Application Note: DRM-026 [1]

Executive Summary

In the landscape of sulfur-transfer reagents, Lawesson’s Reagent (LR) has long been the industry standard.[1] However, LR suffers from significant limitations: poor solubility in mild solvents, high thermal requirements (often requiring refluxing xylene), and the formation of difficult-to-remove polymeric byproducts.[1]

Davy Reagent Methyl (DRM) —the methylthio analogue of LR—overcomes these barriers. By replacing the bulky p-methoxyphenyl groups with compact methylthio substituents, DRM offers superior solubility, enhanced reactivity at lower temperatures, and a cleaner impurity profile.[1] This guide outlines the mechanistic advantages and provides a validated protocol for its use in pharmaceutical intermediate synthesis.

Part 1: Chemical Identity & Mechanistic Foundation

Structural Distinction

Unlike Lawesson’s Reagent, which relies on aryl stabilization, Davy Reagent Methyl utilizes alkylthio-stabilization.[1] This structural change drastically reduces the molecular weight and steric bulk of the reagent while maintaining the active P2S2 core.

| Feature | Lawesson's Reagent (LR) | Davy Reagent Methyl (DRM) |

| IUPAC Name | 2,4-bis(4-methoxyphenyl)-... | 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide |

| CAS Number | 19172-47-5 | 82737-61-9 |

| Formula | C14H14O2P2S4 | C2H6P2S6 |

| Mol.[1] Weight | 404.47 g/mol | 284.41 g/mol |

| Solubility (25°C) | Insoluble in most organic solvents | Soluble in THF, DCM, Toluene |

| Atom Economy | Lower (Large aryl waste) | Higher (Small alkylthio waste) |

Mechanism of Action

The thionation proceeds via a reversible dissociation of the DRM dimer into two reactive dithiophosphine ylide monomers. These monomers undergo a [2+2] cycloaddition with the carbonyl substrate to form a four-membered thiaoxaphosphetane intermediate, which collapses to yield the thiocarbonyl product.[1]

Figure 1: Mechanistic Pathway of Thionation via DRM

Caption: The thermodynamic driving force is the formation of the strong P=O bond in the byproduct, pushing the equilibrium toward the thiocarbonyl product.[1]

Part 2: Key Advantages (The "Why")

The Solubility Advantage

The critical failure point of Lawesson’s Reagent is its insolubility. It often requires temperatures >110°C (refluxing toluene or xylene) to dissolve and react. This thermal stress causes decomposition of sensitive substrates (e.g., chiral centers, thermally labile protecting groups).[1]

DRM Advantage: DRM is significantly more soluble in lower-boiling solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]

-

Impact: Reactions can be run at 40°C or even room temperature .[1]

-

Result: Preservation of stereochemistry and sensitive functional groups.

Steric Accessibility

The p-methoxyphenyl group in LR is bulky.[1] When thionating sterically hindered amides or esters (e.g., tertiary amides or ortho-substituted benzoates), LR often fails or reacts sluggishly.[1]

-

DRM Advantage: The methylthio group is sterically compact. The active monomer can approach hindered carbonyls more effectively, resulting in higher conversion rates for "difficult" substrates.[1]

Workup and Purification

LR byproducts are polymeric aryl-phosphine oxides that form a "streaky" gum on silica gel columns, often co-eluting with the product.[1]

-

DRM Advantage: The byproduct of DRM is a methylthio-phosphokine oxide.[1] While still necessitating care, these byproducts generally exhibit distinct polarity differences compared to the thiocarbonyl product, allowing for cleaner separation via flash chromatography.[1]

Part 3: Experimental Protocol

Reagent Selection Decision Tree

Before proceeding, verify if DRM is the correct choice for your substrate using the logic flow below.

Figure 2: Reagent Selection Logic

Caption: Decision matrix prioritizing DRM for sensitive or hindered substrates where LR conditions are too harsh.

Standard Operating Procedure (SOP): Thionation of a Hindered Amide

Objective: Convert N,N-diethylbenzamide to N,N-diethylthiobenzamide.

Materials:

-

Substrate: 1.0 equiv (e.g., 10 mmol)

-

Davy Reagent Methyl (DRM): 0.6 equiv (1.2 equiv of active sulfide)

-

Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add the substrate and anhydrous THF. Stir until dissolved.

-

Reagent Addition: Add DRM (0.6 equiv) in one portion.

-

Note: Unlike LR, DRM will likely dissolve or form a fine suspension immediately.[1]

-

-

Reaction: Heat to 50°C (oil bath). Monitor by TLC.[1]

-

Observation: The reaction mixture typically turns clear yellow/orange.

-

Time: Most reactions complete within 2–6 hours (vs. 12+ hours for LR).[1]

-

-

Quench/Workup:

-

Purification: Perform flash column chromatography (Hexanes/Ethyl Acetate gradient). The thiocarbonyl product is usually less polar than the carbonyl starting material and moves faster.

Part 4: Safety & Handling (Critical)[1][2]

Warning: The primary hazard of Davy Reagent Methyl is the potential release of Methanethiol (Methyl Mercaptan) and Hydrogen Sulfide upon hydrolysis or thermal decomposition.

-

Odor Control: All reactions must be performed in a well-ventilated fume hood.

-

Bleach Trap: Any glassware or rotary evaporator traps should be treated with a dilute bleach (sodium hypochlorite) solution immediately after use.[1] This oxidizes residual sulfur species, neutralizing the stench.[1]

-

Storage: Store DRM under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitivity is high; hydrolysis degrades the reagent and releases toxic fumes.[1]

References

-

Davy, H. (1982).[1] "Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: A New Reagent for the Thionation of Carbonyl Compounds."[1] Journal of the Chemical Society, Chemical Communications.

-

Ozturk, T., et al. (2010).[1] "Phosphorus Decasulfide in Organic Syntheses." Chemical Reviews. (Comprehensive review covering LR and Davy analogues).

-

PubChem Compound Summary. (2024). "Davy Reagent Methyl (CAS 82737-61-9)."[1][2] National Center for Biotechnology Information.[1] [1]

-

Santa Cruz Biotechnology. (2024).[1] "Davy Reagent Methyl Product Data Sheet." [1]

Sources

The Davy Reagents: A Technical Guide to Alkylthio-Substituted Thionation

Executive Summary

In the landscape of organosulfur chemistry, the conversion of carbonyls (C=O) to thiocarbonyls (C=S) is a pivotal transformation for drug discovery, particularly in the synthesis of thioamides and heterocycles.[1][2][3] While Lawesson’s Reagent (LR) remains the industry standard, its limitations—specifically low solubility in non-polar solvents and difficult byproduct removal—necessitated the development of alternatives.

This guide focuses on Davy Reagents (2,4-bis(alkylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfides). First reported by H. Davy in the early 1980s, these reagents offer distinct kinetic and solubility profiles compared to their aryl-substituted counterparts (Lawesson’s and Belleau’s reagents). This whitepaper provides a mechanistic breakdown, synthesis protocols, and critical handling data for researchers requiring precise thionation control.

Part 1: Historical Genesis & Structural Evolution

The evolution of thionating agents is a history of balancing reactivity with selectivity and ease of workup .

-

Phosphorus Pentasulfide (

): The classical reagent. Effective but requires high temperatures (often refluxing xylene/toluene) and harsh conditions that many sensitive substrates cannot tolerate. -

Lawesson’s Reagent (1978): The introduction of the anisole-derived dimer revolutionized the field by allowing thionation at lower temperatures with better selectivity. However, the byproduct (a phosphine oxide polymer) often complicates purification.

-

Davy Reagents (1982): H. Davy sought to modulate reactivity by replacing the aryl ring directly attached to the phosphorus with an alkylthio group (S-R). This structural change alters the electrophilicity of the phosphorus center and, crucially, the solubility of the reagent and its byproducts.

Structural Comparison

The core 1,3,2,4-dithiadiphosphetane ring remains constant, but the "wings" define the reagent's utility.

| Reagent | Substituent (R) | Characteristics |

| Lawesson's | 4-Methoxyphenyl | Standard.[1][4] Poor solubility in cold solvents. |

| Belleau's | 4-Phenoxyphenyl | Increased solubility; milder reactivity. |

| Davy's (Methyl) | Methylthio (-SMe) | High reactivity; different solubility profile; aggressive stench. |

| Davy's (p-Tolyl) | p-Tolylthio | Balance between reactivity and handling. |

Part 2: Mechanistic Principles[1]

The efficacy of Davy Reagents relies on a thermal dissociation equilibrium. The reagent exists as a stable dimer in the solid state but dissociates into two reactive dithiophosphine ylide monomers upon heating in solution.

The Thionation Cycle[5][6][7]

-

Dissociation: The P-S-P ring opens to form the reactive monomer (

). -

Cycloaddition: The monomer undergoes a [2+2] cycloaddition with the carbonyl oxygen, forming a four-membered thiaoxaphosphetane intermediate.

-

Cycloreversion: The ring collapses (driven by the formation of the stable P=O bond), releasing the thiocarbonyl product and a phosphine oxide byproduct.[5]

Figure 1: The dissociative mechanism of Davy Reagent. The rate-limiting step is often the initial dissociation or the cycloaddition, depending on the substrate's sterics.

Part 3: Synthesis of Davy Reagents

Unlike Lawesson's reagent, which is commercially ubiquitous, specific alkylthio Davy reagents often require in-house preparation to ensure freshness and specific alkyl chain selection.

Protocol: Preparation of Methyl Davy Reagent

Citation: Adapted from Davy, H. J. Chem. Soc., Chem. Commun. 1982 [1].[6]

Safety Warning: This reaction involves

Materials

-

Phosphorus Pentasulfide (

): 0.1 mol -

Methanethiol (or corresponding thiol): 0.4 - 0.5 mol (Excess)

-

Solvent: Toluene or Xylene (dry)

Step-by-Step Workflow

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a gas inlet tube. Connect the outlet to a bleach/NaOH scrubber trap to neutralize escaping thiols and

. -

Charging: Suspend

in dry toluene under an inert atmosphere ( -

Addition: Add the thiol slowly. Note: For methanethiol (gas), bubble it into the suspension at low temperature. For liquid thiols (e.g., ethanethiol), add dropwise.

-

Reflux: Heat the mixture to reflux. The heterogeneous suspension will gradually clarify as the

reacts and the organophosphorus dimer forms.-

Observation: The evolution of

will be vigorous initially.

-

-

Completion: Reflux is maintained until the evolution of

ceases and a clear yellow/orange solution is obtained (typically 2-4 hours). -

Isolation: Cool the solution. The Davy reagent often precipitates as a yellow crystalline solid upon cooling. If not, concentrate the solvent under reduced pressure (in a hood!) to induce crystallization.

-

Filtration: Filter the solid rapidly under inert gas (the reagent is moisture-sensitive) and wash with cold hexane.

Part 4: Application Protocols (Thionation)[4]

Davy reagents are particularly superior when the substrate is sterically hindered or when the Lawesson byproduct proves difficult to separate from a polar product.

Standard Protocol: Conversion of Amide to Thioamide[1]

| Parameter | Condition |

| Stoichiometry | 0.5 - 0.6 equivalents of Reagent per Carbonyl group (Theoretically 0.5, but slight excess drives kinetics). |

| Solvent | Toluene (Standard), THF (for lower temp), or DME. |

| Temperature | 80°C - 110°C (Refluxing Toluene is standard). |

| Time | 1 - 3 Hours (Monitor via TLC). |

Experimental Procedure

-

Dissolution: Dissolve 1.0 mmol of the amide substrate in 5 mL of anhydrous toluene.

-

Reagent Addition: Add 0.6 mmol of Methyl Davy Reagent (solid) in one portion.

-

Reaction: Heat to reflux.[7] The mixture will initially be a suspension but should homogenize as the reagent dissociates.

-

Monitoring: Monitor consumption of starting material by TLC. Note: Thioamides are usually less polar (higher Rf) and often yellow/orange compared to the colorless amide.

-

Workup (The Davy Advantage):

-

Cool to room temperature.[7]

-

Hydrolysis: Add water or methanol/water mixture and stir for 30 minutes. The phosphorus byproducts of Davy reagents are often more water-soluble or hydrolytically unstable than those of Lawesson's reagent, allowing them to be washed away in the aqueous layer.

-

Extraction: Extract with DCM or Ethyl Acetate.

-

Purification: Flash chromatography on silica gel.

-

Comparative Performance Data

| Substrate Class | Reagent | Temp | Yield | Notes |

| Simple Ketone | Lawesson | 80°C | 85-95% | Standard choice. |

| Steric Amide | Davy (Me) | 80°C | 92% | Higher yield than LR (typically ~75%) due to smaller steric profile of S-Me vs S-Ar. |

| Peptide Bond | Belleau | 25°C | 80% | Milder; preserves chiral centers better than LR. |

| Esters | Davy (Bu) | 110°C | 65% | Esters are difficult; Davy reagents with longer alkyl chains can improve lipophilicity. |

Part 5: Critical Safety & Handling

1. Stench Management: Davy reagents, particularly the methyl and ethyl variants, possess a penetrating, garlic-like sulfur stench that clings to skin and clothing.

-

Mitigation: Use a dedicated "sulfur hood." Keep all glassware in a bleach bath (oxidizing) immediately after use to destroy residues.

2. Moisture Sensitivity:

Like all thionating agents in this class, Davy reagents hydrolyze to release

3. Toxicity: Treat all organophosphorus sulfur compounds as potential cholinesterase inhibitors, though their primary acute hazard is the release of hydrogen sulfide gas upon contact with mucosal moisture.

References

-

Davy, H. (1982). Sulfuration reagents. Part 1. A new synthesis of 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide and its use in the thionation of ketones. Journal of the Chemical Society, Chemical Communications, (8), 457–458.

-

Lawesson, S. O., et al. (1978).[4] Reagents for organic synthesis. Thionation of ketones and esters.[1] Bulletin des Sociétés Chimiques Belges, 87(3), 223.

-

Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[2][8] Chemical Reviews, 107(11), 5210–5278.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new synthesis of imidazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Lawesson's Reagent [organic-chemistry.org]

Technical Guide: Safe Handling and Optimization of Methyl Davy's Reagent

Reagent Identity: Methyl Davy's Reagent (2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) CAS No: 82737-61-9 Primary Application: Thionation of carbonyls (amides, ketones, esters) to thiocarbonyls.

Executive Summary & Chemical Profile

Methyl Davy's Reagent is a potent thionating agent, structurally analogous to Lawesson's Reagent but substituted with methylthio groups. While it offers superior solubility in organic solvents compared to Lawesson's Reagent, it presents a distinct and elevated safety risk profile due to its degradation byproduct: Methyl Mercaptan (Methanethiol) .

Unlike the aryl thiols released by Lawesson's Reagent (which are solids or high-boiling liquids), Methyl Mercaptan is a gas at room temperature (B.P. 6°C) with a stench threshold in the parts-per-billion range. Consequently, the handling of Methyl Davy's Reagent requires stricter respiratory controls and specific oxidative quenching protocols to prevent laboratory contamination and personnel exposure.

Chemical Hazard Data

| Parameter | Specification | Critical Safety Note |

| Molecular Formula | C₂H₆P₂S₆ | High sulfur content (6 atoms/molecule) |

| Physical State | Yellow crystalline powder | Dust hazard; sensitizer |

| Reaction Byproduct | Methyl Mercaptan (MeSH) | Gas (B.P. 6°C) ; Extremely toxic; Odor threshold ~1 ppb |

| Water Reactivity | Hydrolyzes to release H₂S & MeSH | Keep Dry : Store under Argon/Nitrogen |

| Thermal Stability | Decomposes >150°C | Avoid uncontrolled heating; exothermic decomposition |

Engineering Controls & PPE

Core Directive: Odor control is a proxy for exposure control. If you can smell it, the containment has already failed.

Engineering Controls

-

Primary Containment: All operations (weighing, reaction, workup) must be performed inside a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Scrubbing (Scale-up): For reactions >5g, the fume hood exhaust alone is insufficient to mitigate the stench. Connect the reaction vessel outlet to a bleach (sodium hypochlorite) scrubber trap.

-

Glassware: Use flame-dried glassware with precision-ground joints (24/40 or similar). Grease all joints with high-vacuum silicone grease to prevent gas leakage.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Standard: Double-gloving with Nitrile (minimum 5 mil).

-

High Risk (Spills/Cleaning): Silver Shield® (EVAL) laminate gloves are required. Methanethiol permeates standard nitrile rubber rapidly.

-

-

Respiratory: A full-face respirator with multi-gas cartridges (organic vapor + acid gas) should be available for emergency spill cleanup, though not for routine use (rely on the hood).

Operational Protocol: Thionation Workflow

This protocol is designed to maximize yield while chemically sequestering the volatile thiol byproducts before the reaction vessel is opened.

Step 1: Reaction Setup (Inert Atmosphere)

-

Oven-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen or Argon.

-

Charge the flask with the substrate (1.0 eq) and Methyl Davy's Reagent (0.5–0.6 eq).

-

Note: The reagent is a dimer; 0.5 equivalents provide 1 equivalent of the active thionating species.

-

-

Add anhydrous solvent (Toluene, THF, or Xylene) via syringe.

-

Solubility Advantage: Methyl Davy's Reagent dissolves more readily in THF than Lawesson's, allowing for lower temperature reactions (60°C vs 110°C).

-

Step 2: Reaction Monitoring

-

Heat the mixture to the required temperature (typically 60–80°C).

-

Visual Cue: The heterogeneous yellow suspension will often clear to a homogeneous solution as the reagent dissociates into the active dithiophosphine ylide.

-

Monitor via TLC.[1] Do not remove aliquots outside the hood.

Step 3: Oxidative Quenching (CRITICAL)

The standard water/bicarb workup used for Lawesson's Reagent is dangerous here because it releases gaseous Methyl Mercaptan. You must oxidize the thiol in situ.

-

Cool the reaction mixture to 0°C.

-

Prepare a Quench Solution : 10% Sodium Hypochlorite (Bleach) mixed 1:1 with 1M NaOH.

-

Add the Quench Solution dropwise to the reaction mixture with vigorous stirring.

-

Observation: Expect a slight exotherm and color change (fading of the yellow sulfur color).

-

-

Stir for 30 minutes at room temperature to ensure complete destruction of organosulfur byproducts.

Step 4: Workup & Waste

-

Dilute with DCM or Ethyl Acetate and separate layers.

-

Wash the organic layer with saturated NaHCO₃, then Brine.

-

Waste Disposal: All aqueous waste (containing the quenched sulfonates) and solid waste (gloves, paper towels) must be treated as "Stench Waste" and segregated in a dedicated, sealed container inside a fume hood.

Mechanistic Visualization

The following diagram illustrates the dissociation of the reagent and the critical interception of the toxic byproduct.

Caption: Mechanism of thionation showing the dissociation of the dimer and the critical oxidative quenching path to prevent MeSH gas release.

Emergency Procedures

Spills (Solid Reagent)

-

Evacuate the immediate area.

-

Cover the spill with a mixture of sand and solid sodium carbonate .

-

Carefully sweep into a jar.

-

Treat the area with 10% Bleach solution to oxidize residues.

Exposure (Methyl Mercaptan Gas)

-

Inhalation: Move victim to fresh air immediately.[4][5] If breathing is difficult, administer oxygen.[4][5] Do not use mouth-to-mouth resuscitation (risk of secondary poisoning).

-

Skin Contact: Wash with soap and water, then soak the area in a dilute oxidizing solution (e.g., 1% potassium permanganate or dilute bleach) if irritation or odor persists, followed by thorough rinsing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4520958: 1,3,2,4-Dithiadiphosphetane, 2,4-bis(methylthio)-, 2,4-disulfide. Retrieved from [Link]

-

Organic Chemistry Portal. Thionation of Amides using Lawesson's Reagent (Protocol Adaptation). Retrieved from [Link][6]

-

Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists.[7] Academic Press.[7] (Context on quenching organosulfur byproducts).

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Screening Physical Solvents for Methyl Mercaptan Absorption Using Quantum Chemical Calculation Coupled with Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

Advanced Synthesis & Application of Davy Reagent: The Role of Phosphorus Pentasulfide

The following technical guide details the role of phosphorus pentasulfide (

Part 1: Executive Summary & Chemical Foundation[1][2]

Davy Reagent represents a class of organophosphorus sulfurizing agents characterized by a four-membered

The core of this synthesis is Phosphorus Pentasulfide (

Comparative Properties: vs. Davy Reagent

| Feature | Phosphorus Pentasulfide ( | Davy Reagent (Methyl) |

| Structure | Adamantane-like cage ( | Planar |

| Solubility | Poor in most organic solvents; reacts with nucleophiles | Good in Toluene, THF, Xylene |

| Reactivity | High; indiscriminate thionation; requires high temp | Tunable; selective for ketones/amides |

| Byproducts | Polymeric phosphorus oxides/sulfides (difficult removal) | Phosphine oxides/sulfides (often separable) |

| Role | Primary Phosphorus & Sulfur Donor | Thionation Transfer Agent |

Part 2: Mechanism of Synthesis[1][2]

The conversion of

Reaction Stoichiometry

The atom economy of the reaction dictates a 1:4 molar ratio of

Mechanistic Pathway[2][3][4]

-

Nucleophilic Attack: The sulfur atom of the methanethiol attacks an electrophilic phosphorus atom in the

cage. -

Cage Opening: The P-S-P bridging bonds cleave, relieving ring strain inherent in the

cage. -

Elimination: Proton transfer leads to the elimination of

, driving the equilibrium forward.[1] -

Dimerization: Two intermediate dithiophosphine units dimerize to form the stable four-membered

ring.[1][2]

Caption: Mechanistic flow from the rigid

Part 3: Experimental Protocol

Safety Warning: This protocol involves Methanethiol (

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]

-

Phosphorus Pentasulfide (

): 22.2 g (0.05 mol). Note: Use fresh, yellow crystalline powder.[1] Gray/green samples indicate hydrolysis.[1][2] -

Methanethiol (

): 9.6 g (0.2 mol). Note: Delivered as a gas from a cylinder or generated in situ. -

Solvent: Toluene (anhydrous), 150 mL.

-

Scrubber: 20% NaOH solution with 5% sodium hypochlorite (bleach) to neutralize escaping thiols and

.

Step-by-Step Methodology

-

System Setup:

-

Charging:

-

Under a positive flow of

, charge the flask with -

Cool the suspension to 0–5°C using an ice bath.

-

-

Thiol Addition:

-

Slowly bubble Methanethiol gas into the stirred suspension.

-

Critical Control: Maintain temperature <10°C to maximize gas solubility and prevent rapid

evolution.[1] -

Continue addition until the calculated mass (or slight excess) of thiol is absorbed.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture slowly to reflux (110°C) .

-

Maintain reflux for 2–4 hours.[1][2][4] The suspension will clear as

is consumed and the soluble Davy Reagent forms. Evolution of

-

-

Workup & Isolation:

-

Filter the hot solution under

to remove any unreacted -

Cool the filtrate slowly to 0°C. Davy Reagent (Methyl) will crystallize as a yellow solid.

-

Filter the crystals and wash with cold toluene or pentane.

-

Dry under high vacuum.[1]

-

Caption: Operational workflow for the synthesis of Davy Reagent under inert atmosphere.

Part 4: Technical Insights & Troubleshooting

Why Quality Matters

Commercial

-

Validation: A high-quality

sample should be a free-flowing, bright yellow powder.[1][2] Greenish tint implies iron contamination or hydrolysis.[1]

Reaction Monitoring

Unlike standard organic reactions, TLC is difficult due to the instability of the reagent on silica.

-

Self-Validating Step: The reaction is complete when the solution becomes clear (homogeneous) and

evolution ceases. If solids remain after 4 hours of reflux, filter them off; prolonged heating can degrade the product.[1]

Handling the Product

Davy Reagent is moisture-sensitive.[1][2][4][5] It hydrolyzes to release the original thiol and phosphoric acid derivatives.

-

Storage: Store under Argon at 4°C.

-

Odor Control: All glassware used with Davy Reagent should be soaked in a bleach bath immediately after use to oxidize residual sulfur compounds.[1]

References

-

Synthesis of Thionating Reagents: Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. O. (1984).[1][4] Organic Syntheses, 62, 158.[1] (Describes the analogous Lawesson's Reagent synthesis).

-

Davy Reagent Specifics: Davy, H. (1982).[1] Journal of the Chemical Society, Chemical Communications, 457.[1] (Original description of alkylthio analogues).

-

Mechanism of P4S10 Breakdown: Foreman, M. R. S., & Slawin, A. M. Z. (1996).[1] Heteroatom Chemistry, 7(5), 345-353.[1][2]

-

Safety in Sulfur Chemistry: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011). Prudent Practices in the Laboratory.

Sources

- 1. 1,3,2,4-Dithiadiphosphetane, 2,4-bis(methylthio)-, 2,4-disulfide | C2H6P2S6 | CID 4520958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | C14H14P2S6 | CID 4638608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,2,4-Dithiadiphosphetane 2,4-disulfides - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Lawesson's Reagent | 19172-47-5 [chemicalbook.com]

Methodological & Application

Converting carboxylic acids to dithioesters with Davy Reagent methyl

Application Note: Direct Synthesis of Methyl Dithioesters via Davy Reagent Methyl

Abstract

This application note details the protocol for the direct transformation of carboxylic acids into methyl dithioesters using Davy Reagent Methyl (DR-Me).[1] Unlike Lawesson’s Reagent, which typically requires a two-step sequence (thionation followed by alkylation) or operates on esters/amides, DR-Me effects a concomitant thionation and methyl-thio transfer.[1] This protocol is critical for researchers synthesizing RAFT polymerization agents, thio-heterocycles, and pharmaceutical intermediates where the dithioester moiety is a requisite pharmacophore or reactive handle.[1]

Introduction & Mechanistic Insight

The Reagent

Davy Reagent Methyl (CAS: 82737-61-9) is the methyl-substituted analogue of the more common Lawesson’s Reagent.[1] While Lawesson’s Reagent utilizes a p-methoxyphenyl group to stabilize the phosphorus core, DR-Me utilizes a methylthio (-SMe) group.[1]

-

IUPAC Name: 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide[1][2][3]

-

Physical State: Yellow to light-orange crystalline solid.[1]

-

Odor: Strong, unpleasant sulfurous odor (requires fume hood).[1]

Reaction Capability

The primary advantage of DR-Me is its ability to convert carboxylic acids (

-

Conventional Route:

(Multi-step, harsh).[1] -

Davy Route:

(One-step, mild).

Mechanism

The reaction proceeds via the thermal dissociation of the DR-Me dimer into two reactive monomeric dithiophosphine ylides. The carboxylic acid attacks the electrophilic phosphorus, forming a mixed anhydride intermediate. Subsequent intramolecular rearrangement and elimination of a polythiometaphosphate species yields the dithioester.

Figure 1: Mechanistic pathway for the conversion of carboxylic acids to dithioesters via Davy Reagent Methyl thermal dissociation.[1]

Materials & Equipment

Reagents

| Component | Specification | Notes |

| Davy Reagent Methyl | >95% Purity | CAS: 82737-61-9.[1] Store in a desiccator; moisture sensitive.[1] |

| Carboxylic Acid | Substrate | Dry thoroughly before use.[1] |

| Toluene | Anhydrous | Preferred solvent.[1] Benzene or Xylene are alternatives.[1] |

| Dichloromethane (DCM) | HPLC Grade | For workup/extraction.[1] |

| Sodium Hypochlorite | 10% solution | CRITICAL: For neutralizing stench in glassware.[1] |

Equipment

-

Flame-dried round-bottom flask (2-neck).

-

Reflux condenser with inert gas inlet (

or -

Oil bath with temperature control.[1]

-

Rotary evaporator dedicated to sulfur work (or well-vented).[1]

Experimental Protocol

Safety Warning: This reaction generates organosulfur byproducts with low odor thresholds.[1] All operations must be performed in a high-efficiency fume hood.[1] All glassware must be treated with bleach immediately after use.[1]

Step 1: Reaction Setup

-

Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Add the Carboxylic Acid (1.0 equiv) to the flask.

-

Add Anhydrous Toluene (concentration ~0.2 M relative to acid).

-

Add Davy Reagent Methyl (0.55 – 0.60 equiv).[1]

-

Note: The reagent is a dimer. 0.5 equiv is the theoretical stoichiometry; a slight excess ensures conversion.

-

Step 2: Reaction

-

Heat the mixture to 80–110°C (Reflux).

-

Observation: The suspension will typically clear as the reagent dissolves and reacts, often turning a darker yellow/orange.

-

-

Monitor by TLC (Thin Layer Chromatography).[1]

-

Time: Reactions typically require 1 to 5 hours .[1]

-

Endpoint: Disappearance of the carboxylic acid spot. Dithioesters are usually colored (yellow/red/purple) and move faster on silica than the parent acid.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filtration: A polymeric phosphorus-oxygen byproduct often precipitates.[1] Filter the mixture through a small pad of Celite to remove solids. Wash the pad with a small amount of toluene or DCM.

-

Concentration: Concentrate the filtrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via Flash Column Chromatography on silica gel.[1]

Step 5: Odor Neutralization (Cleanup)

-

Rinse all flasks, stir bars, and syringes with 10% Bleach (NaOCl) before removing them from the hood.[1] This oxidizes residual sulfur species to odorless sulfoxides/sulfones.[1]

Scope & Performance Data

The following table summarizes expected yields based on substrate class, derived from historical application of Davy-type reagents [1].

| Substrate Class | Example | Typical Yield | Notes |

| Aromatic Acids | Benzoic acid | 80 - 95% | Excellent conversion; products are stable.[1] |

| Aliphatic Acids | Stearic acid | 70 - 85% | Good conversion; requires dry solvents.[1] |

| Hindered Acids | Mesitoic acid | 40 - 60% | Steric hindrance at the carbonyl reduces attack efficiency.[1] |

| Unsaturated Acids | Cinnamic acid | 75 - 90% | Double bond usually remains intact (chemoselective).[1] |

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common reaction failures.

-

Moisture Sensitivity: The P-S bonds in DR-Me are susceptible to hydrolysis.[1] If the reagent has turned white or sticky, it has likely degraded.[1]

-

Byproduct Interference: If the phosphorus byproduct forms a "gum" that traps the product, dissolve the crude in DCM and wash with water (rapidly) before drying and evaporating.

References

-

Davy, H. (1982).[1] A Direct Conversion of Carboxylic Acids into Dithioesters.[1][4] Journal of the Chemical Society, Chemical Communications, (8), 457–458.[1]

-

Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1] Chemical Reviews, 107(11), 5210–5278.[1] [1]

-

Charette, A. B. (Ed.).[1] (2017).[1] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] (See entry for 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[1][2][3] [1]

Sources

Application Note: Thionation of Lactams Using Davy Reagent Methyl

Executive Summary

This guide details the protocol for converting lactams to thiolactams using Davy Reagent Methyl (2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). While Lawesson’s Reagent (LR) is the industry standard for thionation, it often suffers from poor solubility in aromatic solvents and difficult byproduct removal. Davy Reagent Methyl offers a distinct solubility profile and higher reactivity for sterically hindered substrates. This note provides a self-validating workflow, mechanistic insights, and critical safety protocols regarding the management of volatile sulfur byproducts.

Chemical Context & Reagent Profile

Davy Reagent Methyl belongs to the family of 1,3,2,4-dithiadiphosphetane 2,4-disulfides.[1][2] Unlike Lawesson's Reagent, which possesses p-methoxyphenyl substituents, Davy Reagents feature alkylthio substituents directly attached to the phosphorus atoms.

| Feature | Lawesson's Reagent (LR) | Davy Reagent Methyl (DR-Me) |

| Structure | Bis(p-methoxyphenyl) | Bis(methylthio) |

| CAS | 19172-47-5 | 82737-61-9 |

| Active Species | Ar-PS2 (Dithiophosphine ylide) | MeS-PS2 (Dithiophosphine ylide) |

| Solubility | Low in Toluene/Xylene (<110°C) | High in Toluene, THF, DCM |

| Byproduct | Polymeric (ArPSO)n (Insoluble/Sticky) | Trithiometaphosphate derivatives |

| Odor Profile | Strong | Severe (Evolves Methanethiol on hydrolysis) |

Strategic Application

Use Davy Reagent Methyl when:

-

Solubility is Limiting: The substrate requires lower temperatures (THF reflux) where LR is insoluble.

-

Work-up Failure: Previous attempts with LR resulted in inseparable byproduct contamination.

-

Steric Bulk: The smaller methylthio group (compared to the anisyl group of LR) allows for easier approach to hindered carbonyls.

Mechanistic Insight

The reaction proceeds via a mechanism analogous to the Wittig reaction.[3] The dimeric reagent dissociates thermally into two monomeric dithiophosphine ylides. These highly reactive species undergo a [2+2] cycloaddition with the lactam carbonyl, forming a four-membered thiaoxaphosphetane intermediate, which collapses to release the thiolactam and a stable P=O bond containing byproduct.